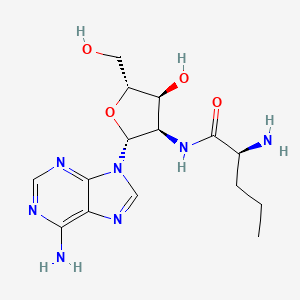
2'-(L-Norvalyl)amino-2'-Deoxyadenosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-(L-Norvalyl)amino-2’-Deoxyadenosine is a synthetic nucleoside analog that has garnered significant interest in the fields of biochemistry and molecular biology. This compound is structurally characterized by the presence of a norvalyl group attached to the amino group of 2’-deoxyadenosine. Its unique structure allows it to mimic natural nucleosides, making it a valuable tool in various biochemical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-(L-Norvalyl)amino-2’-Deoxyadenosine typically involves the coupling of L-norvaline with 2’-deoxyadenosine. This process can be achieved through peptide bond formation using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is usually carried out in an organic solvent like DMF (dimethylformamide) under mild conditions to ensure high yield and purity .
Industrial Production Methods: While specific industrial production methods for 2’-(L-Norvalyl)amino-2’-Deoxyadenosine are not well-documented, the general approach would involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the coupling reactions and purification processes, ensuring consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-(L-Norvalyl)amino-2’-Deoxyadenosine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in an organic solvent.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .
Applications De Recherche Scientifique
2’-(L-Norvalyl)amino-2’-Deoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and peptides.
Medicine: It has potential therapeutic applications, including antiviral and anticancer research, due to its ability to interfere with nucleic acid metabolism.
Industry: The compound can be utilized in the development of diagnostic tools and biosensors.
Mécanisme D'action
The mechanism of action of 2’-(L-Norvalyl)amino-2’-Deoxyadenosine involves its incorporation into nucleic acids, where it can mimic natural nucleosides. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of DNA and RNA synthesis. The compound targets specific enzymes, such as aminoacyl-tRNA synthetases, and interferes with their activity, thereby affecting protein synthesis .
Comparaison Avec Des Composés Similaires
2’-Deoxyadenosine: A natural nucleoside that lacks the norvalyl group.
2’-Amino-2’-Deoxyadenosine: Similar structure but with an amino group instead of the norvalyl group.
Leucyl-adenylate analogs: Compounds that mimic the structure of leucyl-adenylate and are used in similar biochemical studies.
Uniqueness: 2’-(L-Norvalyl)amino-2’-Deoxyadenosine is unique due to the presence of the L-norvalyl group, which imparts distinct biochemical properties. This modification allows it to interact differently with enzymes and nucleic acids compared to its analogs, making it a valuable tool in research and potential therapeutic applications .
Propriétés
Numéro CAS |
591766-30-2 |
|---|---|
Formule moléculaire |
C15H23N7O4 |
Poids moléculaire |
365.39 g/mol |
Nom IUPAC |
(2S)-2-amino-N-[(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl]pentanamide |
InChI |
InChI=1S/C15H23N7O4/c1-2-3-7(16)14(25)21-9-11(24)8(4-23)26-15(9)22-6-20-10-12(17)18-5-19-13(10)22/h5-9,11,15,23-24H,2-4,16H2,1H3,(H,21,25)(H2,17,18,19)/t7-,8+,9+,11+,15+/m0/s1 |
Clé InChI |
NWKNSTYARDJRIZ-IEUWZBGXSA-N |
SMILES isomérique |
CCC[C@@H](C(=O)N[C@@H]1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)O)N |
SMILES canonique |
CCCC(C(=O)NC1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


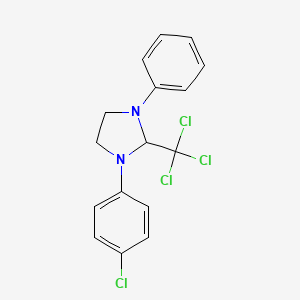

![(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B12931950.png)
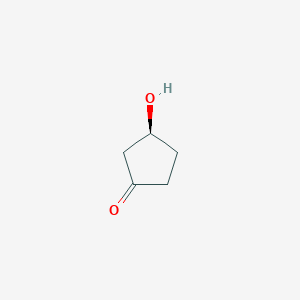

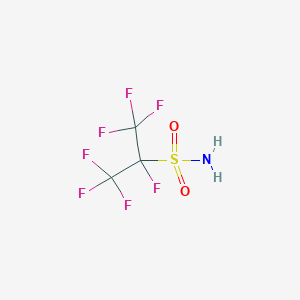

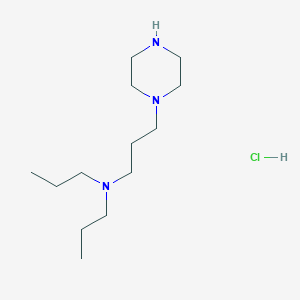


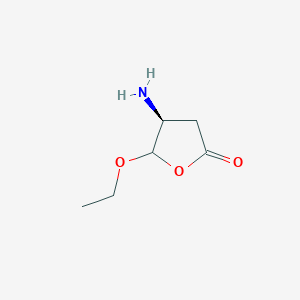

![Benzoic acid, 3-[3-(4-bromophenyl)-2,5-dioxo-1-imidazolidinyl]-](/img/structure/B12932009.png)

